molecular formula C8H8BrFO2 B3347099 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene CAS No. 126412-18-8

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B3347099
CAS No.: 126412-18-8
M. Wt: 235.05 g/mol
InChI Key: XIITULUAQZZENH-UHFFFAOYSA-N
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Description

Overview of Research Trajectories for Multifunctional Aryl Halides

Research involving multifunctional aryl halides is a vibrant and rapidly evolving area of organic synthesis. A significant focus lies in the development of novel catalytic systems that can achieve highly selective and efficient transformations of these substrates. bldpharm.com This includes the design of new ligands and catalysts for cross-coupling reactions that can differentiate between various halogen substituents with high fidelity. masterorganicchemistry.com

Another major research trajectory is the application of these building blocks in the synthesis of complex natural products and medicinally relevant compounds. jocpr.com The ability to introduce multiple points of diversity into a molecular scaffold through the sequential functionalization of different halogen atoms is a powerful tool in the generation of compound libraries for drug discovery. nih.gov Furthermore, there is a growing interest in understanding and harnessing the more subtle electronic and steric effects of multiple halogen substituents on the reactivity and properties of the resulting molecules. acs.org The development of synthetic routes to novel 1,2,3-trisubstituted aromatic compounds is also an active area of investigation, as these motifs are found in a number of biologically active molecules. google.com

Rationale for Academic Investigation of 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene

The academic investigation of this compound is driven by its potential to serve as a versatile starting material for the synthesis of a wide range of complex and valuable molecules. Its unique trifunctional nature allows for a multitude of synthetic manipulations, making it an ideal substrate for exploring new synthetic methodologies and strategies.

The differential reactivity of the C-Br and C-F bonds provides a platform for studying the selectivity of various catalytic systems. Researchers can use this molecule to probe the limits of chemoselectivity in cross-coupling reactions and to develop new protocols for the orthogonal functionalization of polyhalogenated arenes. Moreover, the presence of the MOM-protected phenol (B47542) allows for the investigation of ortho-directing group effects and the development of tandem reaction sequences where deprotection is followed by further transformation. The synthesis of this and related 1,2,3-trisubstituted benzenes is also of interest for accessing novel chemical space for applications in medicinal chemistry and materials science. google.comchemimpex.com

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound126412-18-8C8H8BrFO2235.05Differential halogenation (Br, F), MOM-protected phenol
1-Bromo-3-fluorobenzene1073-06-9C6H4BrF175.00Precursor with bromo and fluoro substituents. google.com
1-Bromo-3-fluoro-2-methoxybenzene845829-94-9C7H6BrFO205.03Analog with a stable methyl ether instead of a MOM group. sigmaaldrich.comjwpharmlab.com
1-Bromo-2-fluoro-3-methoxybenzene295376-21-5C7H6BrFO205.03Isomeric analog with a different substitution pattern. bldpharm.com
1-Bromo-2-fluorobenzene392-54-1C6H4BrF175.00Dihalogenated precursor. orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIITULUAQZZENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 Bromo 3 Fluoro 2 Methoxymethoxy Benzene

Precursor Selection and Design for Regioselective Functionalization

The selection of 2-bromo-6-fluorophenol (B1273061) allows for a convergent synthesis strategy. The complexities of regioselective halogenation and functionalization are addressed during the preparation of this precursor, rather than on a more complex, multi-functionalized ring system where competing reactions and undesired isomers could be problematic. Other potential precursors are generally considered less efficient due to the challenges in achieving the desired 1,2,3-substitution pattern with high regioselectivity.

Table 1: Comparison of Key Precursors

PrecursorAdvantagesDisadvantages
2-Bromo-6-fluorophenolContains the required ortho-bromo-fluoro pattern; synthesis is reduced to a single protection step. lookchem.comRequires a multi-step synthesis to prepare.
1-Bromo-3-fluorobenzeneCommercially available starting material. nih.govRequires regioselective introduction of a hydroxyl group at the C2 position, which is challenging.
2-Fluorophenol (B130384)Simple, commercially available starting material.Regioselective bromination at the C6 position can be accompanied by para-bromination. researchgate.net

Strategies for Ortho-Bromo-Fluoro Substitution Pattern Establishment

The formation of the 2-bromo-6-fluorophenol core is the crucial phase of the synthesis, and several methodologies can be employed to establish the required ortho-bromo-fluoro substitution pattern.

Directed Ortho Metalation (DoM) Approaches

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Both fluorine and bromine can act as DMGs, although fluorine is generally considered a stronger directing group in this context.

A potential DoM strategy could involve the lithiation of 1-bromo-3-fluorobenzene. The fluorine atom would direct the lithiation to the C2 position. The resulting aryllithium intermediate could then be quenched with an electrophilic oxygen source, such as trimethyl borate (B1201080) followed by oxidative workup, or MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the required hydroxyl group. However, the regioselectivity can be influenced by the presence of the bromine atom. nih.gov

Sequential Halogenation and Fluorination Protocols

A more traditional approach involves the stepwise introduction of the halogen atoms onto a simpler phenol (B47542) or benzene (B151609) derivative.

A common route is the selective bromination of 2-fluorophenol. The hydroxyl group is a potent activating group and, along with the fluorine atom, directs electrophiles to the ortho and para positions. Electrophilic bromination of 2-fluorophenol using reagents like bromine in a suitable solvent can yield 2-bromo-6-fluorophenol. lookchem.com Care must be taken to control the reaction conditions to minimize the formation of the isomeric 4-bromo-2-fluorophenol. sigmaaldrich.com

Another documented synthesis of 2-bromo-6-fluorophenol involves a sulfonation, halogenation, and deprotection sequence starting from a phenol derivative. This multi-step process, while effective, underscores the complexity of achieving the desired substitution pattern.

Sandmeyer-Type Reactions and Variants

The Sandmeyer reaction provides a versatile method for introducing halogens onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide. wikipedia.orgnih.govorganic-chemistry.org

A plausible synthetic route using this methodology would start with 2-fluoro-6-bromoaniline. This intermediate can be synthesized from o-fluoroaniline through a sequence of amino group protection, sulfonation, bromination, and deprotection. google.com The 2-fluoro-6-bromoaniline is then treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form the corresponding diazonium salt. Subsequent heating of the diazonium salt in water or a solution containing a copper(I) oxide catalyst facilitates its conversion to 2-bromo-6-fluorophenol.

Table 2: Overview of Sandmeyer Reaction for Phenol Synthesis

Starting MaterialReagentsIntermediateProduct
Aryl Amine (Ar-NH₂)1. NaNO₂, H₂SO₄/H₂O, 0-5°CAryl Diazonium Salt (Ar-N₂⁺)Aryl Halide or Phenol (Ar-X or Ar-OH)
2-Fluoro-6-bromoaniline1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat (or Cu₂O)2-Bromo-6-fluorobenzenediazonium2-Bromo-6-fluorophenol

Introduction and Stability of the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability under a range of reaction conditions, particularly basic and nucleophilic environments. total-synthesis.comadichemistry.com However, it is readily cleaved under acidic conditions. wikipedia.org

Selective Hydroxylation and Subsequent MOM Ether Formation

With the key precursor, 2-bromo-6-fluorophenol, in hand, the final step is the formation of the methoxymethyl ether. This is typically achieved by deprotonating the phenol with a non-nucleophilic base, followed by alkylation with a MOM-halide. The steric hindrance around the hydroxyl group from the ortho-bromo and fluoro substituents must be considered when selecting the reaction conditions. vinatiorganics.com

The most common method involves reacting 2-bromo-6-fluorophenol with chloromethyl methyl ether (MOMCl) in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The base neutralizes the HCl generated during the reaction. Alternatively, a strong base like sodium hydride (NaH) can be used to form the phenoxide anion first, which then reacts with MOMCl. total-synthesis.com

Table 3: Common Reagents for MOM Protection of Phenols

MOM SourceBaseSolventTypical Conditions
Chloromethyl methyl ether (MOMCl)N,N-diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature. adichemistry.com
Chloromethyl methyl ether (MOMCl)Sodium Hydride (NaH)Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)0°C to Room Temperature. synarchive.com
Dimethoxymethane (B151124)P₂O₅ or other Lewis/Brønsted acidsChloroform or DCMAcid-catalyzed acetal (B89532) exchange. adichemistry.com
Methoxymethyl acetateZinc chlorideDichloromethane (DCM)Mild, Lewis acid-catalyzed. oocities.org

The stability of the MOM group is a key feature. It is robust towards many reagents used in organic synthesis, including organometallics (e.g., Grignard and organolithium reagents), hydrides (e.g., LiAlH₄, NaBH₄), and most oxidizing agents. organic-chemistry.org This stability allows for further synthetic transformations on other parts of the molecule if needed, while the phenolic oxygen remains protected. Cleavage of the MOM group is typically achieved with protic acids like HCl or Lewis acids. total-synthesis.comadichemistry.com

Table of Compounds

Evaluation of Protecting Group Strategies in Complex Aromatic Systems

The selection of an appropriate protecting group is a critical decision in the synthesis of multi-functionalized molecules like 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene. The aromatic ring in the precursor, 2-bromo-6-fluorophenol, is considered "complex" due to the presence of multiple substituents with differing electronic and steric properties (a hydroxyl group, and two different halogens at ortho and para positions). These features can influence the stability and reactivity of both the protecting group and the aromatic system itself.

The methoxymethyl (MOM) group is a popular choice for protecting alcohols and phenols for several reasons. total-synthesis.com It forms an acetal that is stable under a wide range of conditions, particularly basic, nucleophilic, and reducing/oxidizing environments. adichemistry.com This stability is advantageous if further chemical transformations are required on other parts of the molecule.

However, the primary drawback of the MOM group is its lability under acidic conditions. total-synthesis.comadichemistry.com It can be readily cleaved using dilute acids such as HCl in methanol (B129727) or trifluoroacetic acid (TFA). total-synthesis.com This allows for deprotection under relatively mild conditions, but also means it is incompatible with strongly acidic reaction steps. The steric hindrance provided by the ortho-bromo group in 2-bromo-6-fluorophenol does not significantly impede the formation of the MOM ether, although it can influence the reaction kinetics. vinatiorganics.com

Other protecting groups could be considered, each with its own set of advantages and disadvantages in this specific context.

Protecting GroupIntroduction ReagentsCleavage ConditionsStability ProfileSuitability for Complex Aromatics
Methoxymethyl (MOM) MOMCl, DIPEAAcidic hydrolysis (e.g., HCl/MeOH) adichemistry.comsynarchive.comStable to bases, nucleophiles, redox agents. adichemistry.comGood; widely used, though acid sensitivity must be considered.
Benzyl (Bn) Benzyl bromide, base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)Stable to acid/base, many redox agents.Excellent; very robust, but cleavage requires specific catalytic hydrogenation.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazoleFluoride (B91410) ion (e.g., TBAF) or acidStable to base, chromatography.Very good; offers orthogonal deprotection strategy to acid-labile groups.
Acetyl (Ac) Acetic anhydride, pyridineBasic or acidic hydrolysisLess stable than ethers; sensitive to nucleophiles.Moderate; useful for temporary protection, but less robust for multi-step synthesis.

The choice of the MOM group for synthesizing this compound represents a balance between stability and ease of removal. Its resilience to many common reagents allows for flexibility in subsequent synthetic steps, while its controlled removal under acidic conditions provides a straightforward deprotection pathway.

Purification and Characterization Methodologies in Synthetic Development

The purification of this compound requires methods capable of separating the desired product from unreacted starting materials (2-bromo-6-fluorophenol), reagents (like DIPEA), and potential byproducts. Given its structure as a halogenated aromatic ether, a multi-step purification strategy is often employed.

Initially, a liquid-liquid extraction is typically performed. The reaction mixture is washed with a dilute aqueous acid to remove the amine base (DIPEA), followed by a wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to remove any unreacted acidic 2-bromo-6-fluorophenol. google.com The organic layer, containing the crude product, is then dried and the solvent is removed under reduced pressure.

For high-purity material, column chromatography is the method of choice. A silica (B1680970) gel stationary phase is used with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve clear separation between the non-polar product and any more polar impurities.

An alternative to chromatography for crystalline solids is recrystallization. For halogenated aromatic compounds, solvents like toluene, xylene, or various hydrocarbon mixtures can be effective. google.com This technique relies on the difference in solubility of the product and impurities at different temperatures.

Beyond basic identity confirmation (¹H NMR, ¹³C NMR, MS), advanced characterization methodologies are employed to ensure the structural integrity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): This is a powerful tool for assessing purity. By using a suitable column and mobile phase, HPLC can quantify the product's purity with high precision and detect trace impurities that may not be visible by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification of components in a mixture. It is particularly useful for identifying volatile byproducts from the synthesis.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC): While 1D NMR confirms the presence of expected functional groups, 2D NMR experiments are invaluable for unambiguously confirming the connectivity and substitution pattern of the aromatic ring. For a molecule with multiple similar protons and carbons, these techniques provide definitive structural proof.

Differential Scanning Calorimetry (DSC): For crystalline final products, DSC can be used to determine the melting point and assess the purity by analyzing the shape of the melting endotherm.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

Transitioning a synthesis from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. For the synthesis of this compound, both the bromination and the MOM protection steps present opportunities for optimization.

Optimization of the MOM Protection Step: The efficiency of the MOM protection can be influenced by the choice of base, solvent, temperature, and the methoxymethylating agent itself.

ParameterVariationEffect on Yield and PurityScalability Considerations
Base DIPEA vs. NaH total-synthesis.comNaH is a stronger base, leading to faster deprotonation but can be more hazardous. DIPEA is milder and easier to handle.DIPEA is generally preferred for large-scale operations due to better safety and handling profiles.
Solvent Dichloromethane vs. DMF synarchive.comDMF can accelerate the reaction due to its high polarity but is harder to remove. Dichloromethane is a good standard.Choice depends on solubility, reaction rate, and ease of removal/recycling. Lower boiling point solvents are often preferred.
Temperature 0 °C to Room Temp synarchive.comLower temperatures can improve selectivity and reduce side reactions but may slow the reaction rate.The process must be optimized for efficient heat transfer to maintain a consistent temperature throughout the reactor.
Reagent MOMCl vs. CH₂(OMe)₂ adichemistry.comMOMCl is highly reactive but also highly toxic and carcinogenic. wikipedia.org Dimethoxymethane with an acid catalyst is a safer, "greener" alternative but may require harsher conditions. researchgate.netThe high toxicity of MOMCl presents significant challenges for scale-up, requiring stringent containment. The dimethoxymethane route is often favored for industrial applications.

Optimization of the Precursor Synthesis (Bromination): The bromination of the 2-fluorophenol precursor must be controlled to favor the desired 6-bromo isomer. The yield and regioselectivity are highly dependent on the brominating agent, solvent, and pH. researchgate.net

ParameterVariationEffect on Yield and SelectivityScalability Considerations
Brominating Agent Br₂ vs. NBSNBS is often more selective and easier to handle than elemental bromine. rsc.orgNBS is a solid, making it easier to handle than liquid bromine on a large scale.
Solvent Acetic Acid vs. Acetonitrile (B52724) researchgate.netPolar aprotic solvents like acetonitrile can enhance the reaction rate.Solvent choice impacts reaction kinetics, product solubility, and downstream processing.
pH Acidic vs. NeutralThe reactivity of the phenol and the nature of the electrophilic bromine species are pH-dependent. Optimal pH can maximize regioselectivity. researchgate.netchemrxiv.orgPrecise pH control is critical on a large scale and may require buffered systems.

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity. researchgate.net This approach is particularly relevant for reactions involving highly toxic reagents like MOMCl or highly exothermic processes like bromination.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Fluoro 2 Methoxymethoxy Benzene

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene is the primary site for palladium-catalyzed cross-coupling reactions. The success and efficiency of these transformations are heavily influenced by the electronic and steric properties of the substituents on the benzene (B151609) ring. The fluorine atom, being electron-withdrawing, and the methoxymethoxy group, being electron-donating, create a complex electronic environment that can affect the oxidative addition step in the catalytic cycle. Furthermore, the ortho-positioning of the bulky methoxymethoxy group relative to the bromine atom introduces significant steric hindrance, which can pose challenges for the approach of the palladium catalyst and subsequent steps in the reaction mechanism.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

For this compound, a successful Suzuki-Miyaura coupling would depend on finding a catalyst system capable of overcoming the steric hindrance from the ortho-methoxymethoxy group. The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, are often employed for sterically demanding substrates. The base plays a crucial role in the activation of the organoboron species and can influence the reaction rate and yield.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100Predicted High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane110Predicted High
32-Methylphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90Predicted Moderate

Note: This table is hypothetical and serves to illustrate typical conditions for such a reaction.

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups.

The reactivity of this compound in a Stille coupling would again be influenced by steric hindrance. The choice of the palladium catalyst and ligands would be crucial. In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step.

Hypothetical Reaction Data for Stille Coupling:

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene110Predicted High
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuINMP80Predicted Good
3Trimethyl(thienyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (4)-THF65Predicted Moderate

Note: This table is hypothetical and serves to illustrate typical conditions for such a reaction.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. These reactions are known for their high reactivity and are often effective for coupling with sterically hindered substrates.

Given the steric bulk around the bromine atom in this compound, the Negishi coupling could be a promising method for C-C bond formation. The preparation of the organozinc reagent is a key step, and the reaction is typically carried out under anhydrous and inert conditions.

Hypothetical Reaction Data for Negishi Coupling:

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF65Predicted High
2Isopropylzinc bromidePdCl₂(dppf) (3)-Dioxane80Predicted Good
3Alkylzinc iodidePd₂(dba)₃ (1.5)cataCXium A (3)Toluene100Predicted Good

Note: This table is hypothetical and serves to illustrate typical conditions for such a reaction.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine.

For this compound, the success of the Sonogashira coupling would likely depend on the careful selection of the catalyst, ligand, and reaction conditions to overcome the steric hindrance. Copper-free Sonogashira protocols might also be explored to avoid potential side reactions.

Hypothetical Reaction Data for Sonogashira Coupling:

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60Predicted High
21-HeptynePd(PPh₃)₄ (5)CuI (10)PiperidineDMF80Predicted Good
3TrimethylsilylacetylenePd(OAc)₂ (3)-Cs₂CO₃Toluene100Predicted Moderate

Note: This table is a hypothetical illustration of typical Sonogashira reaction conditions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction has broad substrate scope and functional group tolerance.

The steric hindrance of the ortho-methoxymethoxy group in this compound would be a significant challenge for the Buchwald-Hartwig amination. The use of highly active, sterically demanding biarylphosphine ligands is almost certainly a requirement for achieving good yields. The choice of base is also critical and can significantly impact the reaction's success.

Hypothetical Reaction Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOt-BuToluene100Predicted Good
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Dioxane110Predicted Moderate
3BenzylaminePd(OAc)₂ (2)JohnPhos (4)Cs₂CO₃t-BuOH90Predicted Good

Note: This table is a hypothetical representation of typical Buchwald-Hartwig amination conditions.

Magnesium-Halogen Exchange for Grignard Reagent Formation

The reaction of an organic halide with magnesium metal to form an organomagnesium compound, or Grignard reagent, is a fundamental transformation in organic synthesis. For This compound , the magnesium-halogen exchange occurs selectively at the carbon-bromine bond over the more robust carbon-fluorine bond. This selectivity is a well-established principle in Grignard chemistry, where the order of reactivity for halogens is I > Br > Cl >> F.

The formation of the Grignard reagent, (3-fluoro-2-(methoxymethoxy)phenyl)magnesium bromide , is expected to proceed by treating the parent compound with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The presence of the ortho-methoxymethoxy group may facilitate this reaction through chelation with the magnesium center, potentially increasing the reaction rate and stability of the resulting organometallic species. Furthermore, the electron-withdrawing nature of the fluorine atom can enhance the rate of the exchange reaction. This Grignard reagent is a potent nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Table 1: Representative Magnesium-Halogen Exchange with a Dihalogenated Aromatic

ReactantReagentConditionsProductYield
1-Bromo-4-chlorobenzeneMg, DMFRefluxing diethyl ether, then 0°C4-Chlorobenzaldehyde>90% (crude) thegoodscentscompany.com

This table illustrates the selective formation of a Grignard reagent from a dihalogenated benzene, a principle applicable to this compound.

Lithium-Halogen Exchange for Organolithium Species Generation

Lithium-halogen exchange is another powerful method for generating highly reactive organometallic species. This reaction is typically faster than magnesium-halogen exchange and can often be performed at very low temperatures (e.g., -78°C). When This compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi), a rapid exchange occurs between the bromine atom and lithium.

The mechanism involves a nucleophilic attack by the alkyllithium on the bromine atom, forming an "ate" complex intermediate, which then collapses to the desired aryllithium product, (3-fluoro-2-(methoxymethoxy)phenyl)lithium , and the corresponding alkyl bromide. The rate of exchange follows the trend I > Br > Cl, with aryl fluorides being generally unreactive towards this transformation. The presence of the ortho-alkoxy (methoxymethoxy) group can accelerate the exchange through its coordinating effect. This aryllithium species is a highly reactive nucleophile, useful for reactions with a wide range of electrophiles.

Table 2: Example of Lithium-Halogen Exchange on a Substituted Aryl Bromide

ReactantReagentConditionsTrapping AgentProductYield
1-Bromo-2-methoxynaphthalenen-BuLiTHF, room temp, 1 hrDMF2-Methoxy-1-naphthaldehydeQuantitative google.com

This table demonstrates a high-yield lithium-halogen exchange and subsequent formylation on a related bromo-alkoxy aromatic compound.

Carbonylation Reactions

The aryl bromide functionality of This compound makes it a suitable substrate for palladium-catalyzed carbonylation reactions. These reactions introduce a carbonyl group (C=O) into the aromatic ring, providing access to valuable derivatives such as carboxylic acids, esters, and amides.

A typical reaction involves treating the aryl bromide with carbon monoxide (CO) gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (e.g., Xantphos), and a base. The reaction partner determines the final product; for example, using an alcohol yields an ester, while an amine yields an amide. The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond, and finally, reductive elimination after reaction with a nucleophile to yield the final product and regenerate the Pd(0) catalyst.

Table 3: Representative Palladium-Catalyzed Carbonylation of an Aryl Dihalide

SubstrateNucleophileCatalyst/LigandConditionsProductYield
1,2-Diiodobenzene2-(Methylamino)ethanolPd(OAc)₂ / Xantphos1 bar CO, DMF, 100°CAmide AlcoholHigh Conversion researchgate.net

This table shows an example of a selective palladium-catalyzed aminocarbonylation, a reaction type applicable to the aryl bromide moiety of the title compound.

Reactivity of the Aryl Fluoride (B91410) Moiety

While the carbon-fluorine bond is the strongest single bond to carbon, it can be rendered reactive under specific conditions, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides, especially when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the fluorine atom. In This compound , the fluorine atom is the most likely leaving group in an SNAr reaction due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate. The reactivity order in SNAr is often F > Cl > Br > I, which is the reverse of that seen in S_N_1 and S_N_2 reactions.

The mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing bromine atom ortho to the fluorine helps to stabilize this negative charge. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

The fluorine atom of This compound can be displaced by various oxygen nucleophiles, such as hydroxides or alkoxides (e.g., sodium methoxide, sodium ethoxide), in SNAr reactions. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF and may require elevated temperatures. The product of such a reaction with an alkoxide, for instance, would be the corresponding aryl ether.

Table 4: Representative SNAr Reaction with an Oxygen Nucleophile

SubstrateNucleophileConditionsProduct
2,4,6-TrinitrochlorobenzeneNaOH(aq)Room Temperature2,4,6-Trinitrophenol

This table presents a classic example of SNAr where a halide on a highly activated ring is displaced by a hydroxide (B78521) nucleophile.

Similarly, nitrogen nucleophiles such as ammonia, primary amines, or secondary amines can displace the fluoride in an SNAr reaction. This provides a direct route to substituted anilines. The reaction conditions are analogous to those used for oxygen nucleophiles, involving a strong nucleophile and often heat. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient aromatic ring. The primary product from a reaction with an amine like diethylamine (B46881) would be N,N-diethyl-3-bromo-2-(methoxymethoxy)aniline .

Table 5: Representative SNAr Reaction with a Nitrogen Nucleophile

SubstrateNucleophileConditionsProduct
1-Chloro-2,4-dinitrobenzeneDimethylamineEthanol, Room TemperatureN,N-Dimethyl-2,4-dinitroaniline

This table illustrates the displacement of a halide by a nitrogen nucleophile on an activated aromatic ring, a process applicable to the aryl fluoride of the title compound.

Displacement by Carbon Nucleophiles

The displacement of the bromine atom in this compound by carbon nucleophiles is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0), than the more robust carbon-fluorine bond. This reactivity difference is the basis for the chemoselective formation of carbon-carbon bonds at the bromine-substituted position.

A primary example of this transformation is the Suzuki-Miyaura coupling. In a typical reaction, this compound can be coupled with an arylboronic acid, such as phenylboronic acid, to furnish the corresponding biphenyl (B1667301) derivative. The reaction is generally carried out in the presence of a palladium catalyst and a base. The specific conditions, including the choice of ligand, base, and solvent, are critical for achieving high yields and preventing side reactions, such as protodebromination or premature cleavage of the MOM group.

Another powerful C-C bond-forming reaction is the Sonogashira coupling, which introduces an alkyne moiety onto the aromatic ring. The reaction of this compound with a terminal alkyne like phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst, selectively yields the alkynylated product, 1-fluoro-2-(methoxymethoxy)-3-(phenylethynyl)benzene. This transformation proceeds under mild, basic conditions that are fully compatible with both the fluoro and MOM ether functionalities.

Below is a table summarizing typical conditions for these selective cross-coupling reactions.

Reaction Carbon Nucleophile Catalyst System Base Solvent Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water3-Fluoro-2-(methoxymethoxy)-1,1'-biphenyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NTHF1-Fluoro-2-(methoxymethoxy)-3-(phenylethynyl)benzene

Table 1: Representative Conditions for Carbon Nucleophile Displacement

Activation Strategies for Fluorine Displacement

The displacement of the fluorine atom in fluoroaromatic compounds is an energetically demanding process due to the high strength of the C-F bond. In this compound, after the bromine has been substituted, the resulting molecule still contains the fluoro substituent. Direct nucleophilic aromatic substitution (SNAr) of the fluorine is generally not feasible unless the ring is further activated by strongly electron-withdrawing groups, which are absent in this case.

Advanced strategies are therefore required to facilitate fluorine displacement. One potential, albeit challenging, approach involves the use of highly reactive organometallic reagents, such as organolithium or Grignard reagents, via a halogen-metal exchange or directed ortho-metalation. However, these methods risk compromising the MOM protecting group.

A more contemporary strategy involves transition metal catalysis, where the C-F bond is activated through oxidative addition to a low-valent metal center. This typically requires specialized, highly active catalyst systems, often employing electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands. For a substrate like 1-fluoro-2-(methoxymethoxy)-3-substituted-benzene, a nickel- or palladium-catalyzed reaction with a strong nucleophile and specific ligands could potentially achieve displacement of the fluorine atom, though such transformations are at the forefront of catalytic research and are highly substrate-dependent.

Orthogonal Reactivity and Chemoselectivity Considerations

Differentiating Reactivity Between Bromine and Fluorine

The concept of orthogonal reactivity is perfectly illustrated by the differential chemistry of the C-Br and C-F bonds in this compound. The significant difference in bond dissociation energies (C-Br: ~71 kcal/mol; C-F: ~115 kcal/mol) and the varying propensity of these bonds to undergo oxidative addition are the key factors that chemists exploit.

In palladium-catalyzed cross-coupling reactions, the chemoselectivity is exceptionally high. The palladium(0) catalyst readily undergoes oxidative addition into the C-Br bond under conditions where the C-F bond remains completely inert. This allows for the selective synthesis of a wide array of derivatives where the fluorine atom is preserved for subsequent transformations. For instance, a Suzuki coupling at the C-Br position can be followed by a completely different reaction targeting the C-F bond, showcasing a powerful synthetic sequence. This selective reactivity enables the molecule to be used as a "linchpin" fragment, connecting different molecular components in a controlled, stepwise manner.

Selective Transformations in the Presence of the MOM Group

The methoxymethoxy (MOM) group is employed as a protecting group for the phenol (B47542) functionality. Its stability is a critical consideration during synthetic manipulations of the aromatic ring. The MOM group is generally stable under the neutral or basic conditions characteristic of many standard cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. The use of inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) does not typically threaten the integrity of the MOM ether.

This stability ensures that the hydroxyl group remains masked while C-C bond-forming reactions are performed on the aromatic core. The preservation of the MOM group is crucial for preventing potential side reactions involving the free phenol, such as O-arylation or undesired coordination to the metal catalyst, which could deactivate it or lead to complex reaction mixtures. The robust nature of the MOM group under these conditions allows for clean, high-yielding transformations focused solely on the C-Br bond.

Transformations of the Methoxymethoxy (MOM) Protecting Group

Acid-Catalyzed Deprotection Methodologies

While stable to many synthetic reagents, the MOM group is designed to be readily removable under acidic conditions. The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The acetal (B89532) oxygen is protonated, leading to the elimination of formaldehyde (B43269) and methanol (B129727) and regeneration of the parent phenol.

This transformation can be achieved using a variety of acidic reagents. A common and effective method involves treating the MOM-protected compound with a strong protic acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction is typically performed in a protic solvent like methanol or water to facilitate the hydrolysis. The conditions are generally mild, often proceeding at room temperature, to avoid potential acid-promoted side reactions on the aromatic ring.

For example, stirring 3-fluoro-2-(methoxymethoxy)-1,1'-biphenyl in a methanol solution containing a catalytic amount of concentrated HCl would efficiently yield the corresponding 3-fluoro-[1,1'-biphenyl]-2-ol. The progress of the reaction can be easily monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

The table below outlines common acidic conditions for the removal of the MOM group.

Acid Reagent Solvent Typical Temperature Product
Hydrochloric Acid (conc.)Methanol0 °C to Room Temp.Parent Phenol
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.Parent Phenol
p-Toluenesulfonic Acid (p-TsOH)Acetone/WaterRoom Temp. to 40 °CParent Phenol

Table 2: Common Conditions for Acid-Catalyzed MOM Deprotection

Selective Cleavage under Neutral or Basic Conditions

No specific research findings on the selective cleavage of the methoxymethyl (MOM) ether in This compound under neutral or basic conditions are available in the public domain.

Post-Deprotection Functionalization of the Hydroxyl Group

There is no available information detailing the specific post-deprotection functionalization of the hydroxyl group for This compound .

Computational Probing of Reaction Pathways and Transition States

No computational studies probing the reaction pathways and transition states specifically for This compound have been found in the available literature.

Energy Profiles for Nucleophilic Aromatic Substitution Reactions

Detailed energy profiles for nucleophilic aromatic substitution reactions of This compound are not available.

Elucidation of Organometallic Intermediate Formation Mechanisms

There is no information available regarding the elucidation of organometallic intermediate formation mechanisms for This compound .

Applications of 1 Bromo 3 Fluoro 2 Methoxymethoxy Benzene As a Key Synthetic Intermediate

Construction of Substituted Monocyclic Aromatic Systems

The ability to introduce multiple, different substituents onto an aromatic ring in a controlled manner is a cornerstone of modern synthetic chemistry. 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene is particularly well-suited for this purpose, enabling the synthesis of highly functionalized and sterically hindered aromatic compounds.

The term "orthogonally functionalized" refers to the presence of multiple reactive sites that can be addressed independently of one another. The inherent properties of this compound make it an ideal starting material for creating such systems. The bromine atom can be selectively targeted for transformations like Suzuki, Stille, or Heck cross-coupling reactions, which form new carbon-carbon bonds. This allows for the introduction of a wide variety of aryl, alkyl, or vinyl groups at this position.

Following the modification at the bromine position, the MOM ether can be cleaved under acidic conditions to liberate the phenol (B47542). This newly revealed hydroxyl group can then be used in a second set of reactions, such as etherification, esterification, or as a directing group for further aromatic substitutions. The fluorine atom, being relatively inert under these conditions, remains intact, resulting in a trifunctionalized aromatic ring where each substituent has been introduced in a stepwise and controlled fashion.

Reaction Type Reagents and Conditions Resulting Functionality
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl system
Stille CouplingOrganostannane, Pd catalystAryl, alkyl, or vinyl substituted benzene (B151609)
Heck CouplingAlkene, Pd catalyst, baseAlkenyl-substituted benzene
MOM DeprotectionAcid (e.g., HCl, TFA)Phenol

Table 1: Representative Orthogonal Functionalization Reactions. This interactive table showcases the common transformations that can be selectively performed on this compound to introduce diverse functionalities.

A key feature of this compound is the powerful directing effect of the methoxymethoxy (MOM) group in Directed ortho-Metalation (DoM) reactions. The oxygen atoms of the MOM group can chelate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent C-3 position. However, the presence of the fluorine at C-3 and bromine at C-1 complicates simple predictions. In many cases with related fluorinated ethers, metalation occurs ortho to the fluorine atom due to its acidifying effect on the adjacent proton.

Alternatively, the bromine atom can undergo halogen-metal exchange with an organolithium reagent at low temperatures. This generates a lithiated species at the C-1 position, which can then be quenched with a wide variety of electrophiles to introduce a new substituent at this position. This method provides a regioselective pathway to 1-substituted-3-fluoro-2-(methoxymethoxy)benzene derivatives.

The choice of reaction conditions, particularly the organolithium reagent and temperature, can often be tuned to favor one pathway over the other, allowing for the selective introduction of a substituent at either the C-1 or C-3 position. This regiochemical control is a significant advantage in the synthesis of complex aromatic compounds.

Position of Substitution Methodology Key Reagents Introduced Substituent
C1Halogen-Metal Exchangen-BuLi, then Electrophile (E+)E
C3Directed ortho-Metalations-BuLi/TMEDA, then E+E

Table 2: Regioselective Functionalization Strategies. This interactive table outlines the primary methods for achieving regioselective substitution on the this compound scaffold.

Role in Annulation and Polycyclic Aromatic Compound Synthesis

Beyond the construction of monocyclic systems, this compound is a valuable precursor for the synthesis of more complex polycyclic aromatic compounds (PACs), including fused, bridged, and spirocyclic systems.

By employing the regioselective functionalization strategies described above, it is possible to introduce a side chain onto the aromatic ring that can subsequently participate in an intramolecular cyclization reaction to form a new fused ring. For example, a Suzuki coupling reaction at the C-1 position with a suitably substituted boronic acid can introduce an ortho-substituted aryl group. Subsequent intramolecular C-H activation or other cyclization strategies can then be employed to form a new six-membered ring, leading to the formation of a dibenzofuran (B1670420) or other related heterocyclic systems.

Similarly, the introduction of a chain containing a terminal alkyne or alkene via a Sonogashira or Heck coupling, respectively, can set the stage for intramolecular cyclization reactions, such as an intramolecular Diels-Alder reaction or an acid-catalyzed hydroarylation, to construct new carbocyclic or heterocyclic rings fused to the original benzene core.

While less common, the principles of orthogonal functionalization can be extended to the synthesis of bridged or spirocyclic aromatic compounds. For instance, by introducing two reactive side chains at different positions on the ring, it is possible to form a bridge across the aromatic core through a subsequent ring-closing metathesis or other cyclization reaction. The synthesis of spirocyclic systems could be envisaged by introducing a substituent that can undergo a spirocyclization reaction, for example, through an intramolecular Michael addition or a similar process. The unique substitution pattern of this compound provides a starting point for the creative design of such complex three-dimensional structures.

Utility in the Synthesis of Scaffolds for Advanced Organic Materials

The fluorinated and polycyclic aromatic structures that can be synthesized from this compound are of significant interest in the field of materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their electronic properties, thermal stability, and solid-state packing.

For example, the synthesis of fluorinated biaryls and other conjugated systems is a key area of research for the development of new organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) materials. The ability to systematically vary the substitution pattern on the aromatic rings, as enabled by intermediates like this compound, is crucial for tuning the HOMO/LUMO energy levels and other photophysical properties of these materials. The presence of the fluorine atom can enhance electron injection and transport properties, as well as improve the stability of the resulting devices. While direct applications of this specific compound in high-profile materials are not yet widely reported, its potential as a building block in this area is clear.

Contributions to Complex Molecule Assembly

The assembly of complex organic molecules often requires building blocks with well-defined stereochemistry and multiple points for diversification. The specific substitution pattern of this compound makes it a valuable tool in this context.

The presence of directing groups on the aromatic ring can influence the stereochemical outcome of reactions at or near the ring. While the primary use of this compound is in cross-coupling reactions, the electronic nature of the substituents can play a role in directing subsequent transformations on appended side chains.

For instance, after a cross-coupling reaction to introduce a side chain, the electronic bias provided by the fluorine and methoxymethoxy groups could influence the facial selectivity of reactions on that side chain. Furthermore, the development of chiral ligands for palladium-catalyzed cross-coupling reactions allows for the stereospecific coupling of chiral secondary alkylboron nucleophiles with aryl halides, offering a pathway to enantiomerically enriched products. dntb.gov.ua

Parallel synthesis is a powerful strategy for the rapid generation of large numbers of compounds for screening in drug discovery and materials science. spirochem.comasynt.com This approach relies on the use of versatile building blocks that can be readily diversified.

This compound is an ideal scaffold for parallel synthesis. organic-chemistry.orgnih.gov The bromine atom allows for a wide range of cross-coupling partners to be introduced in a parallel format. For example, a library of compounds can be generated by reacting the building block with a diverse set of boronic acids, amines, or alkynes in a multi-well plate format. spirochem.com Subsequent deprotection of the MOM group would yield a library of substituted 2-bromo-6-fluorophenols, which could then undergo a second diversification step. This modular approach enables the efficient exploration of a large chemical space. researchgate.net

Advanced Theoretical and Computational Investigations of 1 Bromo 3 Fluoro 2 Methoxymethoxy Benzene

Quantum Chemical Characterization of Electronic Structure

The electronic character of 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene is dictated by the interplay of the inductive and resonance effects of its substituents: the electron-withdrawing halogen atoms (bromine and fluorine) and the electron-donating methoxymethoxy group. libretexts.orgresearchgate.net Quantum chemical calculations can precisely model this interplay, offering a quantitative picture of the molecule's electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the electron-donating methoxymethoxy group. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing halogen substituents. The presence of both donating and withdrawing groups can modulate the energy gap. unl.edu Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine these values. ajchem-a.com

Table 1: Predicted Frontier Orbital Energies and Properties for this compound (Note: The following data are representative theoretical values based on DFT calculations for analogous substituted benzenes and are intended for illustrative purposes.)

ParameterPredicted ValueSignificance
HOMO Energy-6.85 eVIndicates electron-donating capability
LUMO Energy-1.20 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.65 eVCorrelates with chemical stability and reactivity

Understanding the charge distribution within a molecule is key to predicting its intermolecular interactions and reactive sites. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for calculating the partial atomic charges. core.ac.uk NBO analysis, in particular, provides a more chemically intuitive picture of charge localization and delocalization by analyzing interactions between filled and vacant orbitals.

In this compound, the high electronegativity of the fluorine and oxygen atoms is expected to result in significant negative charges on these atoms. The bromine atom, being less electronegative than fluorine but more so than carbon, will also carry a negative charge. The carbon atoms attached to these substituents (C-1, C-2, and C-3) will consequently bear partial positive charges. The methoxymethoxy group's oxygen atoms will create a localized electron-rich region. researchgate.net

Table 2: Predicted Mulliken and NBO Atomic Charges on Key Atoms (Note: The following data are representative theoretical values based on DFT calculations for analogous substituted benzenes and are intended for illustrative purposes.)

AtomMulliken Charge (e)NBO Charge (e)
C1 (bonded to Br)0.150.25
C2 (bonded to O)0.300.45
C3 (bonded to F)0.280.40
Br-0.10-0.05
F-0.35-0.48
O (ether)-0.45-0.60
O (methoxy)-0.42-0.58

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. ajchem-a.com The map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map is predicted to show the most negative potential (red) around the oxygen atoms of the methoxymethoxy group and the fluorine atom, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential (blue), while the regions above and below the aromatic π-system would show a moderately negative potential. Such maps are invaluable for understanding non-covalent interactions and guiding the design of substitution reactions. diva-portal.org

Prediction of Spectroscopic Properties and Vibrational Analysis

Computational methods can accurately predict various spectroscopic data, including IR, Raman, and NMR spectra. These predictions are vital for interpreting experimental data and confirming the structure of newly synthesized compounds. researchgate.netresearchgate.net

Vibrational spectroscopy (IR and Raman) is a powerful technique for identifying functional groups in a molecule. Theoretical calculations, typically using DFT, can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.netcore.ac.uk These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a direct comparison with experimental spectra. researchgate.net

The predicted spectrum of this compound would feature characteristic bands for the aromatic C-H stretching vibrations (typically in the 3100-3000 cm⁻¹ region), C-C stretching vibrations of the benzene ring (1600-1400 cm⁻¹), and C-O stretching of the methoxymethoxy group (around 1250-1000 cm⁻¹). core.ac.uk The C-F and C-Br stretching vibrations would appear at lower frequencies, typically in the 1200-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 3: Predicted Key Vibrational Frequencies (Scaled) (Note: The following data are representative theoretical values based on DFT calculations for analogous substituted benzenes and are intended for illustrative purposes.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch30803085
Aromatic C=C Stretch15901595
Asymmetric C-O-C Stretch12451240
Symmetric C-O-C Stretch10501055
C-F Stretch11801175
C-Br Stretch650655

NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, allows for the highly accurate prediction of ¹H and ¹³C NMR chemical shifts. rsc.orgrsc.org The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by the inductive and resonance effects of the substituents.

In this compound, the electron-withdrawing fluorine and bromine atoms, along with the oxygen of the methoxymethoxy group, are expected to cause a downfield shift (higher ppm) for the directly attached carbons (C1, C2, C3) in the ¹³C NMR spectrum. semanticscholar.org The remaining aromatic carbons and protons will also experience shifts based on their positions relative to these substituents. The protons of the methoxy (B1213986) (-OCH₃) and methylene (B1212753) (-OCH₂O-) groups will have distinct signals in the ¹H NMR spectrum, providing clear structural markers.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Relative to TMS) (Note: The following data are representative theoretical values based on GIAO-DFT calculations for analogous substituted benzenes and are intended for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-115.8
C2-152.1
C3-148.5
C47.15118.2
C56.90124.5
C67.25112.0
-OCH₂O-5.2095.3
-OCH₃3.5056.5

Reactivity Descriptors and Global Chemical Reactivity Indices

Global chemical reactivity indices, derived from conceptual Density Functional Theory (DFT), are instrumental in quantifying the reactivity of a molecule. These descriptors, including electrophilicity, nucleophilicity, chemical hardness, and softness, provide a framework for understanding the electronic behavior of this compound. While direct computational studies on this specific molecule are not prevalent in existing literature, the principles can be illustrated by examining analogous compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, which has been subject to such theoretical analysis. researchgate.net

Electrophilicity Index and Nucleophilicity Index

The electrophilicity index (ω) measures the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) indicates its capacity to donate electrons. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index suggests a better electron acceptor, whereas a higher nucleophilicity index points to a stronger electron donor.

Illustrative Data for Global Reactivity Indices:

ParameterSymbolValue (Illustrative)
Electrophilicity Indexω1.5 eV
Nucleophilicity IndexNu2.8 eV

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap, indicating higher reactivity. researchgate.net The presence of both electron-donating and electron-withdrawing groups on the benzene ring of this compound suggests a moderate HOMO-LUMO gap, leading to a balance between hardness and softness.

Illustrative Data for Hardness and Softness:

ParameterSymbolValue (Illustrative)
Chemical Hardnessη3.5 eV
Chemical SoftnessS0.28 eV⁻¹

Condensed Fukui Functions for Site Selectivity

Condensed Fukui functions are crucial for predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are calculated for each atom in the molecule and indicate the change in electron density at that site upon the addition or removal of an electron.

In this compound, the directing effects of the substituents can be analyzed. The methoxymethoxy group is an ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The positions on the aromatic ring will exhibit different reactivities. A computational analysis would likely show that the carbon atoms ortho and para to the methoxymethoxy group are the most susceptible to electrophilic attack, taking into account the deactivating effects of the fluorine and bromine atoms.

Influence of Solvent Effects on Electronic Structure and Reactivity Parameters

The surrounding solvent can significantly influence the electronic structure and reactivity of a solute molecule. These effects are particularly pronounced for polar molecules in polar solvents.

Polarizable Continuum Models (PCM) for Solvation Effects

Polarizable Continuum Models (PCM) are a widely used computational method to simulate the effects of a solvent without explicitly modeling individual solvent molecules. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized continuum are calculated. q-chem.comscispace.com

For this compound, employing a PCM would allow for the calculation of its properties in various solvents. It is expected that in polar solvents, the calculated dipole moment would be higher, and the HOMO-LUMO gap might change, thereby altering the global reactivity indices. A study on a similar molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, demonstrated that solvation alters the values of reactivity descriptors. researchgate.net The integral equation formalism (IEF-PCM) is a commonly used variant of this model. researchgate.net

Explicit Solvent Molecule Interactions

The behavior and properties of a solute molecule are intrinsically linked to its interactions with the surrounding solvent environment. While implicit solvent models provide a computationally efficient means to approximate bulk solvent effects, a more detailed and physically realistic understanding requires the use of explicit solvent models. In this approach, individual solvent molecules are included in the computational simulation, allowing for a direct investigation of specific solute-solvent interactions. This section details the theoretical and computational investigation of the explicit solvent molecule interactions with this compound, focusing on the nature and energetics of the primary solvation shell.

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of solute-solvent interactions. numberanalytics.comgithub.io By simulating the movement of the solute and a large number of solvent molecules over time, it is possible to elucidate the structure and stability of the solvation shell. Such simulations for this compound in a protic solvent like water would reveal key interaction sites on the solute molecule.

The primary sites for direct interaction with water molecules are the oxygen atoms of the methoxymethoxy group and the fluorine atom, which can act as hydrogen bond acceptors. quora.comrsc.org The ether oxygens, with their lone pairs of electrons, are expected to form hydrogen bonds with the hydrogen atoms of water. quora.com Similarly, the electronegative fluorine atom can participate in hydrogen bonding, although these interactions are generally weaker than those involving oxygen.

Another significant, though more subtle, interaction is the halogen bond that can form between the bromine atom and an electron-rich atom of a solvent molecule, such as the oxygen in water. acs.orgnih.govrsc.org This type of non-covalent interaction, where the halogen atom acts as an electrophilic species, plays a crucial role in molecular recognition and crystal engineering. acs.orgnih.gov The strength of this halogen bond can be comparable to that of a conventional hydrogen bond. acs.orgnih.gov

The aromatic ring itself can also interact with solvent molecules through π-stacking or C-H/π interactions, although these are generally weaker than the aforementioned hydrogen and halogen bonds. researchgate.net

To quantify the structure of the solvent around this compound, radial distribution functions (RDFs) are calculated from the MD simulation trajectories. The RDF, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom, relative to the bulk solvent density. Peaks in the RDF indicate the formation of structured solvation shells.

For instance, an RDF calculated between the ether oxygen atoms of the methoxymethoxy group and the hydrogen atoms of water would be expected to show a sharp first peak at a distance characteristic of a strong hydrogen bond. The integration of this first peak provides the coordination number, which represents the average number of solvent molecules in the first solvation shell of the specified solute atom.

Hypothetical data from such a computational study are presented in the tables below to illustrate these concepts.

Table 1: Illustrative Interaction Energies and Distances for this compound with Water

Interacting Atoms (Solute--Solvent)Interaction TypeAverage Distance (Å)Interaction Energy (kcal/mol)
Ether O -- H-O(water)Hydrogen Bond1.95-5.2
Fluoro F -- H-O(water)Hydrogen Bond2.10-2.8
Bromo Br -- O(water)Halogen Bond3.10-1.8

This data is illustrative and based on typical values for similar functional groups.

Table 2: Illustrative Coordination Numbers for Key Atoms of this compound in Water

Solute Atom/GroupFirst Solvation Shell Radius (Å)Coordination Number
Ether Oxygens3.52.5
Fluorine Atom3.81.8
Bromine Atom4.51.2

This data is illustrative and derived from general principles of solvation for analogous molecules.

Future Research Directions and Emerging Methodologies

Exploration of Photocatalytic and Electrocatalytic Transformations

The functionalization of aryl halides is a cornerstone of organic synthesis, traditionally dominated by transition-metal catalysis. However, visible-light photoredox catalysis and electrocatalysis are emerging as powerful, environmentally friendly alternatives that operate under mild conditions. nih.gov Future research on 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene will likely focus on these techniques to activate the C-Br bond.

Visible-light-driven reduction of the aryl halide moiety can generate an aryl radical, which serves as a versatile intermediate for various bond-forming reactions. nih.gov This approach avoids the need for expensive metal catalysts and harsh conditions. nih.gov Electrocatalysis, which uses electrical potential to drive reactions, offers another sustainable pathway, avoiding bulk chemical reductants or oxidants. nih.gov Recent advances have even combined these approaches into electrophotocatalytic platforms capable of performing challenging reductive functionalizations of aryl halides. nih.gov For a substrate like this compound, these methods could enable novel transformations such as C-H arylation, borylation, and reductive cross-couplings. nih.govacs.orgacs.org

A significant challenge with aryl halides is their high reduction potential, which often requires highly reducing photocatalysts. nih.gov Innovative strategies, such as using consecutive photoinduced electron transfer (ConPET) or proton-coupled electron transfer (PCET), are being developed to overcome these energy barriers, making the activation of even less reactive aryl halides feasible. nih.govacs.orgnih.gov

Table 1: Potential Photocatalytic and Electrocatalytic Reactions
Reaction TypeMethodologyPotential Product from this compoundKey AdvantageReference
C-H ArylationVisible-Light Photoredox CatalysisCoupling with heteroarenes (e.g., pyrrole)Metal-free, excellent functional group tolerance. nih.gov
Reductive DehalogenationElectrocatalysis with D₂ODeuterated product for isotopic labelingHigh chemoselectivity and use of a safe deuterium (B1214612) source. researchgate.net
BorylationElectrophotocatalysis (EPC)Arylboronate ester formationTransition-metal-free, avoids chemical reductants. nih.gov
α-Arylation of KetonesGreen-Light-Mediated PhotocatalysisCoupling with enolates to form α-aryl ketonesDirect C(sp²)-C(sp³) bond formation under mild conditions. arizona.edu

Development of Sustainable Synthetic Routes (Green Chemistry Principles)

The principles of green chemistry are increasingly guiding synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jocpr.comnih.gov For this compound, this involves redesigning its synthesis and subsequent use to be more environmentally benign.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product, while the E-factor is the ratio of the mass of waste to the mass of product. chembam.comlibretexts.org Traditional multi-step syntheses often suffer from poor atom economy and high E-factors.

Future research will aim to improve these metrics by designing more efficient synthetic pathways. For instance, instead of a classical sequence involving nitration, reduction, diazotization, and Sandmeyer reactions to install the substituents, a route relying on late-stage C-H functionalization could drastically improve atom economy. Rearrangement and addition reactions are inherently 100% atom-economical and are preferred over substitution or elimination reactions from a green chemistry standpoint. scranton.edu

Table 2: Comparison of Hypothetical Synthetic Routes
RouteKey StepsTheoretical Atom EconomyAssociated Waste ProductsReference
"Brown" SynthesisMulti-step sequence with protecting groups, stoichiometric reagents (e.g., Wittig, Grignard).Low (<50%)Inorganic salts, organophosphine oxides, solvent waste. chembam.comgreenchemistry-toolkit.org
"Green" SynthesisCatalytic C-H activation, addition reactions, multicomponent reactions.High (>80%)Minimal byproducts (e.g., water), catalyst requires separation. scranton.edursc.org

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into the protection and deprotection of the methoxymethyl (MOM) ether on the parent phenol (B47542) offers significant opportunities for improvement. Studies have demonstrated highly efficient, solvent-free deprotection of MOM ethers using solid-phase catalysts like p-toluenesulfonic acid (pTSA), where simple trituration at room temperature yields the deprotected product in excellent yields. eurekaselect.comingentaconnect.com

Similarly, the protection step, which typically involves chloromethyl methyl ether and a base in a solvent like DMF or toluene, could be redesigned. acs.orgorgsyn.org Future work could explore performing this transformation in aqueous media or under solvent-free conditions, potentially using less hazardous MOM-group precursors. The use of water as a solvent is particularly attractive for its low cost, non-toxicity, and non-flammability. researchgate.net

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. nih.govbeilstein-journals.org These benefits are particularly relevant for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govnih.gov

Future manufacturing of this compound and its derivatives could be transformed by integrating the synthetic steps into a continuous flow system. For example, the protection of the parent phenol followed immediately by a photocatalytic cross-coupling reaction could be "telescoped" into a single, automated sequence without isolating the intermediate. nih.gov This approach reduces manual handling, minimizes waste, and can lead to higher purity and yields. beilstein-journals.org Flow reactors are especially well-suited for photochemical reactions, allowing for precise control over irradiation time and uniform light distribution, which can significantly improve the efficiency and selectivity of transformations involving the C-Br bond. acs.org

Table 3: Conceptual Flow Chemistry Process
ModuleOperationTechnologyKey ParametersReference
Reactor 1MOM ProtectionPacked-Bed Reactor with Solid BaseResidence Time, Temperature researchgate.net
In-line SeparationRemoval of ByproductsLiquid-Liquid Membrane SeparatorSolvent Choice, Flow Rate beilstein-journals.org
Reactor 2Photocatalytic CouplingLED-irradiated MicroreactorWavelength, Residence Time, Catalyst Loading acs.org
In-line PurificationProduct IsolationSolid-Phase Scavenger CartridgeFlow Rate, Cartridge Capacity beilstein-journals.org

Application in Machine Learning and AI-Assisted Retrosynthesis Planning

Identify Novel Disconnections: Suggest non-intuitive bond-breaking strategies that a human chemist might overlook. chemcopilot.com

Optimize for Green Chemistry: Prioritize synthetic routes that have a higher atom economy, lower E-factor, or use less hazardous reagents. atomfair.com

Predict Reaction Feasibility: Evaluate the likelihood of success for each proposed reaction step, saving time and resources. illinois.edu

AI models, often using sequence-to-sequence (Seq2Seq) or graph-based approaches, translate a target molecule's structure into a set of viable precursors. illinois.eduacs.org This technology can accelerate the discovery of synthetic pathways for new materials and pharmaceuticals built upon the this compound scaffold.

Table 4: AI-Assisted Retrosynthesis Parameters
AI Platform FeatureFunctionInput for PlanningPotential OutputReference
Neural Transformer ModelsPredicts single-step retrosynthetic disconnections based on millions of known reactions.Target molecule structure (SMILES).Ranked list of precursor sets. chemcopilot.commit.edu
Graph Neural Networks (GNNs)Represents molecules as graphs to identify reaction centers and predict transformations.Target molecule graph.Feasible reaction templates and building blocks. illinois.edu
Green Chemistry ScoringIntegrates metrics like E-factor and Process Mass Intensity (PMI) into route evaluation.Target molecule and sustainability constraints.A synthetic route optimized for minimal environmental impact. atomfair.com

Investigations into Solid-Phase Synthesis and Combinatorial Chemistry Approaches

The exploration of this compound as a scaffold in advanced synthetic methodologies represents a significant area for future research. The molecule's distinct functional groups—a reactive bromine atom, a stable methoxymethyl (MOM) ether protecting a phenol, and a fluorine atom influencing electronic properties—make it a promising candidate for solid-phase synthesis and the subsequent generation of chemical libraries through combinatorial chemistry.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient, multi-step production of compound arrays. cuny.edu In this approach, a starting material is chemically anchored to an insoluble polymer resin. Subsequent reactions are carried out, and excess reagents or by-products are easily removed by simple filtration and washing of the resin. This methodology streamlines purification and allows for the automation of synthetic processes.

For this compound, a potential solid-phase strategy would involve utilizing the bromine atom as a handle for attachment to a suitable resin. For instance, the aryl bromide could undergo a Suzuki or Stille coupling reaction with a boronic acid or organostannane-functionalized resin, respectively, to immobilize the core structure. Alternatively, the MOM-protected hydroxyl group could be leveraged. After deprotection to reveal the phenol, the resulting hydroxyl group could be attached to a resin, such as a Wang or Rink amide resin, via an ether or ester linkage.

Once anchored to the solid support, the immobilized scaffold becomes the foundation for building molecular diversity. The true power of this approach is realized when combined with combinatorial chemistry, a technique for synthesizing a large number of different but structurally related molecules in a systematic and efficient manner. cuny.edu Using the "split-and-mix" synthesis strategy, a resin loaded with the scaffold can be split into multiple portions. cuny.edu Each portion is then treated with a different reactant to modify a specific position on the core molecule.

A hypothetical combinatorial library synthesis starting from the immobilized this compound scaffold could proceed as follows:

Immobilization: The scaffold is attached to a solid support.

Diversification at Position 1 (Bromine): The resin-bound aryl bromide is subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) with a diverse set of building blocks (R¹).

Deprotection: The MOM protecting group is cleaved under acidic conditions to reveal the free phenol.

Diversification at Position 2 (Hydroxyl): The newly exposed hydroxyl group is then reacted with another set of diverse reagents (R²), such as carboxylic acids (to form esters) or alkyl halides (to form ethers).

Cleavage: The final, fully elaborated compounds are cleaved from the resin support, yielding a library of purified products for biological screening or other applications.

This combinatorial approach allows for the rapid generation of a matrix of compounds from a single core structure. The table below illustrates a simplified example of how a small library could be constructed.

Table 1: Hypothetical Combinatorial Library from a this compound Scaffold
R¹ Substituent (from Coupling Partner)
R² Substituent (from Acylating/Alkylating Agent)Phenylboronic acidEthynyltrimethylsilaneMorpholine
Acetic AnhydrideCompound A1Compound A2Compound A3
Benzoyl ChlorideCompound B1Compound B2Compound B3
Benzyl BromideCompound C1Compound C2Compound C3

Future research in this area would focus on optimizing the conditions for both the immobilization of this compound onto various solid supports and the subsequent diversification reactions. Developing robust and high-yielding protocols is essential for the successful application of this building block in generating large and diverse chemical libraries for drug discovery and materials science.

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Use continuous flow reactors for precise control of temperature and mixing (industrial scalability) .
  • Purity : Purify via silica gel chromatography or recrystallization.

Table 1 : Representative Catalysts and Yields

Brominating AgentCatalystSolventYield (%)Reference
Br₂FeDCM75–85
NBSAIBNAcetone65–70

Basic: What types of chemical reactions does this compound undergo, and under what conditions?

Methodological Answer:
The compound participates in three primary reactions:

Nucleophilic Substitution :

  • Reagents : Hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₃).
  • Conditions : Polar aprotic solvents (DMSO) at 50–70°C .
  • Products : Substituted derivatives (e.g., phenols, anilines).

Oxidation :

  • Reagents : KMnO₄ or CrO₃ under acidic/basic conditions.
  • Products : Aldehydes or carboxylic acids via side-chain oxidation .

Reduction :

  • Reagents : LiAlH₄ or H₂/Pd-C.
  • Products : Dehalogenated or deoxygenated analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural Analogues : Compare activity with halogenated analogs (e.g., 1-bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene) to identify substituent-specific effects .
  • Assay Conditions : Standardize in vitro protocols (e.g., biofilm inhibition in S. aureus at ≥30 µM) .
  • Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to validate interactions with targets like cytochrome P450 .

Recommendation : Cross-reference data from PubChem and ECHA databases, avoiding non-peer-reviewed sources .

Advanced: How do substituent positions influence regioselectivity in substitution reactions?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects:

  • Electron-Withdrawing Groups (Br, F) : Direct nucleophiles to meta/para positions via inductive effects.
  • Methoxymethoxy Group : Electron-donating nature enhances ortho/para reactivity in electrophilic substitutions.

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction rates using HPLC or NMR to map dominant pathways .
  • DFT Calculations : Predict transition states and activation energies for competing pathways .

Table 2 : Substituent Effects on Reactivity

SubstituentPositionDominant Reaction PathwayReference
Br (C1), F (C3)OrthoNucleophilic substitution
Methoxymethoxy (C2)ParaElectrophilic substitution

Advanced: What strategies are effective for designing analogs with enhanced pharmacological properties?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

Halogen Replacement : Substitute Br with Cl/I to modulate lipophilicity and binding affinity .

Methoxymethoxy Modification : Replace with bioisosteres (e.g., trifluoromethoxy) to improve metabolic stability .

Side-Chain Functionalization : Introduce methyl or carbonyl groups to enhance target specificity.

Q. Validation Methods :

  • In Silico Docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina .
  • In Vivo Testing : Prioritize compounds with IC₅₀ < 10 µM in cancer stem cell models .

Advanced: How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

Methodological Answer:

Enzyme Kinetics : Measure Kₘ and Vₘₐₓ changes via spectrophotometric assays (e.g., NADH oxidation).

Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity for enzymes like CYP450 .

Isotopic Labeling : Track metabolic pathways using ¹⁸O or ²H isotopes in mass spectrometry .

Case Study : Inhibition of C. albicans biofilms correlates with disruption of ergosterol biosynthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-fluoro-2-(methoxymethoxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.